molecular formula C13H12Cl3NOS B5859021 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide

Cat. No. B5859021
M. Wt: 336.7 g/mol
InChI Key: DTGBKZASISSGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide (TIBO) is a synthetic compound that belongs to the family of benzothiophene derivatives. This compound is known for its antiviral properties and has been extensively studied for its potential use in the treatment of HIV and other viral infections.

Mechanism of Action

3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide inhibits the reverse transcriptase enzyme of HIV by binding to the enzyme's active site and preventing the conversion of viral RNA to DNA. This prevents the virus from replicating and infecting new cells. This compound also has an effect on the viral envelope, which is essential for the virus to enter host cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for antiviral therapy. However, this compound has also been shown to have some cytotoxic effects, particularly at high concentrations. This compound has also been shown to have some effects on the immune system, although the exact mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide is its specificity for the reverse transcriptase enzyme of HIV, which makes it a promising candidate for antiviral therapy. This compound also has good bioavailability and low toxicity, which are important considerations for drug development. However, this compound has some limitations for lab experiments, particularly its cytotoxic effects at high concentrations. This compound also has some limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Future Directions

Future research on 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide could focus on improving its solubility and stability, as well as reducing its cytotoxic effects. This compound could also be studied in combination with other antiviral agents to improve its efficacy and reduce the risk of drug resistance. Additionally, this compound could be studied for its potential use in the treatment of other viral infections, such as hepatitis B and C. Finally, this compound could be studied for its potential use in the prevention of HIV transmission, particularly in high-risk populations.

Synthesis Methods

The synthesis of 3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide involves the reaction of 3,4,6-trichlorobenzothiophene with isobutylamine and 2-cyanobenzamide in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the final product is obtained after purification and crystallization.

Scientific Research Applications

3,4,6-trichloro-N-isobutyl-1-benzothiophene-2-carboxamide has been extensively studied for its antiviral properties, particularly its ability to inhibit the reverse transcriptase enzyme of HIV. This enzyme is essential for the replication of the virus, and inhibition of this enzyme can prevent the virus from multiplying. This compound has also been shown to have activity against other viruses such as herpes simplex virus and cytomegalovirus.

properties

IUPAC Name

3,4,6-trichloro-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3NOS/c1-6(2)5-17-13(18)12-11(16)10-8(15)3-7(14)4-9(10)19-12/h3-4,6H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGBKZASISSGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C2=C(S1)C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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